2-(Furan-2-ylmethoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-7(9)5-10-4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBGOHATIRQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Furan 2 Ylmethoxy Acetic Acid and Its Analogs
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-(furan-2-ylmethoxy)acetic acid suggests a primary disconnection strategy based on the Williamson ether synthesis. This approach is widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.org The target molecule can be disconnected at the ether linkage, identifying furfuryl alcohol and a haloacetic acid derivative as key precursors.
Scheme 1: Retrosynthetic Disconnection of this compound

This disconnection is synthetically advantageous as it utilizes readily available starting materials. The forward synthesis would involve the deprotonation of furfuryl alcohol to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic haloacetic acid ester. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the resulting ester would yield the final carboxylic acid.
Classical and Modern Approaches to Furan (B31954) Derivatization
The furan ring is a π-rich heterocycle, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. chemicalbook.com This inherent reactivity dictates the strategies for its functionalization.
Furan Ring Construction and Functionalization
While the target synthesis starts with a pre-formed furan ring (furfuryl alcohol), understanding furan synthesis provides a broader context. The Paal-Knorr synthesis is a cornerstone method for creating furan rings, typically by the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction can be performed under various conditions, including using protic acids, Lewis acids, or dehydrating agents. wikipedia.org Modern variations have even employed microwaves or ionic liquids to promote the reaction, aligning with green chemistry principles. tandfonline.com
Once the furan ring is formed, its functionalization is key. Furan undergoes electrophilic aromatic substitution preferentially at the 2- and 5-positions, where the intermediate cation is better stabilized by resonance. chemicalbook.comnumberanalytics.com Common functionalization reactions include:
Halogenation: Furan can be brominated using reagents like bromine in dioxane to yield 2-bromofuran. pearson.com
Acylation: Friedel-Crafts acylation can introduce acyl groups.
Metalation: Direct lithiation followed by quenching with an electrophile is a powerful tool for introducing a variety of substituents.
Recent advances have also explored transition-metal-catalyzed methods, such as cobalt-catalyzed metalloradical cyclization and ruthenium-catalyzed annulation, to construct highly functionalized furans and their derivatives. nih.govacs.org
Introduction of the Methoxy (B1213986) Linker through Etherification Reactions
The most direct method for introducing the ether linkage in this compound is the Williamson ether synthesis. wikipedia.org This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide. lumenlearning.com
For the synthesis of the target compound, the process is as follows:
Alkoxide Formation: Furfuryl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the sodium furfuryl alkoxide. masterorganicchemistry.comyoutube.com
Nucleophilic Substitution: The resulting alkoxide then attacks an ester of a haloacetic acid, for example, ethyl bromoacetate. The primary nature of the halide ensures the SN2 reaction proceeds efficiently, minimizing competing elimination reactions. masterorganicchemistry.com
This reaction is highly versatile and is a standard procedure in both laboratory and industrial settings for ether synthesis. wikipedia.org
Strategies for Installing the Acetic Acid Functionality
There are two primary strategies for introducing the acetic acid group in this synthesis:
Direct Alkylation with a Haloacetic Acid Derivative: As outlined in the Williamson ether synthesis, reacting the furfuryl alkoxide with an ester of chloroacetic or bromoacetic acid directly forms the ester precursor of the target molecule. This ester can then be easily hydrolyzed to the carboxylic acid under acidic or basic conditions. This is often the most straightforward approach.
Two-Step Approach via a Nitrile Intermediate: An alternative involves reacting the furfuryl alkoxide with a haloacetonitrile (e.g., chloroacetonitrile). The resulting 2-(furan-2-ylmethoxy)acetonitrile can then be hydrolyzed to the desired carboxylic acid. This method can be useful if the haloacetic acid esters are not readily available or if reaction conditions require a different type of electrophile.
Synthesis of Key Precursors and Intermediate Compounds
Furfuryl Alcohol and its Derivatives as Core Building Blocks
Furfuryl alcohol is a crucial, bio-based platform chemical. It is produced industrially by the catalytic hydrogenation of furfural (B47365), which itself is derived from the acid-catalyzed dehydration of C5 sugars found in lignocellulosic biomass like corn cobs and sugarcane bagasse. acs.orgmdpi.com
The selective hydrogenation of furfural to furfuryl alcohol is a well-studied process, with various catalysts being developed to maximize yield and selectivity. acs.org Historically, copper-chromium catalysts were used, but environmental concerns have driven research into alternatives like cobalt, platinum, palladium, and molybdenum-based catalysts. mdpi.comrsc.orgrsc.orgtind.io Researchers have achieved near-quantitative yields of furfuryl alcohol under optimized conditions, sometimes using continuous flow reactors to enhance catalyst stability and efficiency. mdpi.comrsc.org
For certain synthetic routes, furfuryl alcohol can be converted into more reactive derivatives, such as furfuryl chloride or furfuryl bromide. This conversion is typically achieved by treating the alcohol with standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These furfuryl halides are more potent electrophiles for subsequent substitution reactions.
Synthesis of Halogenated Acetic Acid Precursors
The synthesis of halogenated acetic acids serves as a crucial preliminary step in the production of various chemical compounds. These precursors, particularly those that are chiral, are of significant interest for investigating molecular parity violation and for the synthesis of complex molecules. rsc.orgrsc.org A versatile and widely applicable synthetic route starts from diethyl malonate, an inexpensive and readily available reactant. rsc.orgrsc.org This method allows for the synthesis of chiral halogenated acetic acids with substitutions of fluorine, chlorine, bromine, and hydrogen/deuterium (B1214612) isotopes at the α-carbon atom in a few reaction steps. rsc.orgrsc.org
The general strategy involves the halogenation of diethyl malonate. For instance, diethyl bromomalonate can be fluorinated using N-fluoro-2,4,6-trimethylpyridinium triflate to yield diethyl bromofluoromalonate. rsc.org Subsequent saponification and decarboxylation steps can then lead to the desired halogenated acetic acid. rsc.org For example, the unilateral decarboxylation of halogenated diethylmalonates can yield chiral acetic acids. rsc.org
Industrially, chloroacetic acid is a significant halogenated derivative of acetic acid, primarily produced through the chlorination of acetic acid. researchgate.net This compound is a key intermediate in manufacturing various chemicals. researchgate.net Dichloroacetic acid and trichloroacetic acid are also important intermediates, which can be produced by further chlorination of acetic or chloroacetic acid. researchgate.net
The synthesis of these precursors is not limited to chemical methods. Biosynthetic pathways for halogenated acetic acids have also been identified. For example, the plant hormone 4-chloroindole-3-acetic acid is synthesized in some legumes from 4-chlorotryptophan via the intermediate 4-chloroindole-3-pyruvic acid. nih.govnih.gov
The following table provides examples of halogenated acetic acid precursors and their synthesis methods.
| Precursor | Starting Material | Key Reagents/Method | Reference |
| Chiral Halogenated Acetic Acids | Diethyl malonate | Halogenating agents, NaOD for deuteration | rsc.orgrsc.org |
| Diethyl bromofluoromalonate | Diethyl bromomalonate | N-fluoro-2,4,6-trimethylpyridinium triflate | rsc.org |
| Chloroacetic Acid | Acetic acid | Chlorination | researchgate.net |
| Dichloroacetic Acid | Acetic or Chloroacetic acid | Chlorination | researchgate.net |
| 4-Chloroindole-3-acetic acid | 4-Chlorotryptophan | TRYPTOPHAN AMINOTRANSFERASE RELATED1/2 | nih.govnih.gov |
Advanced Synthetic Methodologies
Recent advancements in synthetic chemistry have provided more efficient and selective methods for the synthesis of furan-containing molecules like this compound. These methodologies focus on the formation of key chemical bonds and the incorporation of sustainable practices.
Catalytic Reactions for C-O and C-C Bond Formation
Catalysis is central to modern organic synthesis, enabling the efficient construction of complex molecular architectures. numberanalytics.com In the context of furan derivatives, catalytic reactions for carbon-oxygen (C-O) and carbon-carbon (C-C) bond formation are particularly important.
C-O Bond Formation: The ether linkage in this compound is a C-O bond. Catalytic hydrogenolysis is a key reaction for C-O bond cleavage and formation. For instance, metal-supported tungsten oxide on titania (M-WOx/TiO2) catalysts, where M can be Platinum, Rhodium, Palladium, or Ruthenium, have been studied for the hydrogenolysis of tetrahydrofuran-dimethanol. osti.govresearchgate.net These catalysts exhibit high activity, with Pt-WOx/TiO2 showing particular promise. osti.govresearchgate.net The catalytic activity can be influenced by factors such as metal particle size and the oxidation state of tungsten. osti.govresearchgate.net
C-C Bond Formation: The formation of C-C bonds is fundamental to building the carbon skeleton of organic molecules. numberanalytics.com Photocatalysis using tetrabutylammonium (B224687) decatungstate has been shown to mediate the coupling between furfural and electron-deficient olefins, forming new C-C bonds and generating furanyl ketones. dtu.dk This method provides a pathway to functionalize furfural, a key bio-based platform molecule. dtu.dk Furthermore, transition metal catalysts, such as those based on palladium and nickel, are widely used in cross-coupling reactions to form C-C bonds. numberanalytics.com For example, a ruthenium(II)-catalyzed annulation of vinyl sulfoxonium ylides with arynes has been developed for the synthesis of functionalized 1-naphthols, a process that involves the initial formation of a furan derivative. acs.org
Applications of Green Chemistry Principles in Synthetic Pathways
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan-based compounds from renewable biomass is a prime example of these principles in action. uliege.be Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), derived from lignocellulose, are key platform chemicals for the synthesis of a wide range of valuable products. mdpi.commdpi.comresearchgate.net
One area of focus is the use of environmentally benign solvents and catalysts. For instance, deep eutectic solvents (DES), composed of choline (B1196258) chloride and a hydrogen bond donor like fructose, have been used for the synthesis of furan derivatives. frontiersin.org Ionic liquids have also been explored as catalysts for the dehydration of carbohydrates to HMF and furfural. frontiersin.org
Furthermore, efforts are being made to develop one-pot syntheses to reduce waste and improve efficiency. A one-pot alkylative carboxylation of 2-acetylfuran (B1664036) to form a β-ketoester has been developed, which is a more sustainable alternative to previous methods. nsf.gov The permanganate-mediated oxidation of a furan ring to a carboxylic acid is another example of a more environmentally friendly procedure, as it avoids noxious reagents and solvents. nih.gov
Stereoselective and Enantioselective Synthesis Approaches
Stereoselective and enantioselective synthesis are crucial for producing chiral molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. carewellpharma.in In furan chemistry, these approaches are used to control the stereochemistry of products.
An enantioselective synthesis of furan atropisomers has been achieved through an oxidative central-to-axial chirality conversion strategy. acs.org This method allows for the creation of axially chiral furans with high enantiopurity. acs.org
Stereoselective addition reactions are also employed. For example, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones utilizes a stereoselective Michael addition of Gilman or Grignard reagents to a dihydropyranone ring. nih.gov This approach allows for the controlled formation of specific stereoisomers. nih.gov
The following table summarizes some advanced synthetic methodologies.
| Methodology | Key Features | Example Application | Reference |
| Catalytic C-O Hydrogenolysis | Use of bimetallic catalysts (e.g., Pt-WOx/TiO2) for C-O bond cleavage/formation. | Conversion of tetrahydrofuran-dimethanol. | osti.govresearchgate.net |
| Photocatalytic C-C Bond Formation | Decatungstate-catalyzed coupling of furfural with olefins. | Synthesis of furanyl ketones. | dtu.dk |
| Green Synthesis | Use of renewable feedstocks (e.g., furfural), green solvents (e.g., DES), and one-pot procedures. | Synthesis of furan-based monomers and intermediates. | uliege.befrontiersin.orgnsf.govrsc.org |
| Enantioselective Synthesis | Oxidative central-to-axial chirality conversion. | Synthesis of furan atropisomers. | acs.org |
| Stereoselective Addition | Michael addition of organometallic reagents to a heterocyclic ring. | Synthesis of substituted tetrahydropyranones. | nih.gov |
Derivatization Strategies and Analog Synthesis
Derivatization of the carboxylic acid group in this compound opens up possibilities for creating a variety of analogs with potentially different properties and applications. Esterification and amidation are common derivatization strategies.
Modifications at the Carboxylic Acid Group (e.g., Esterification, Amidation)
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The oxidative esterification of 5-hydroxymethylfurfural (HMF) to furan-2,5-dimethylcarboxylate (FDMC), a monomer for bioplastics, has been extensively studied. rsc.org This process can be catalyzed by both noble and non-noble metal catalysts. rsc.org Another method involves the derivatization of perfluorinated carboxylic acids with bromomethyl aromatic compounds, such as benzyl (B1604629) bromide, to form esters that can be analyzed by gas chromatography. nih.gov
Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with an amine. This strategy is employed in the synthesis of various heterocyclic compounds. For instance, an acid chloride intermediate can react with an amine-containing thiadiazole to form an amide linkage. scispace.com
These derivatization reactions allow for the synthesis of a library of compounds based on the this compound scaffold, which can then be screened for various applications.
Functionalization of the Furan Ring System
The furan ring is a π-rich heterocycle, which makes it significantly more reactive towards electrophiles than benzene. chemicalbook.com This inherent reactivity is central to the strategies for its functionalization. Electrophilic aromatic substitution in furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance, with three possible resonance structures, compared to only two for attack at C3 or C4. chemicalbook.comonlineorganicchemistrytutor.commatanginicollege.ac.in
Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be applied to furan, but often require mild conditions to prevent polymerization or ring-opening, a consequence of furan's relatively low aromaticity. matanginicollege.ac.inyoutube.com For instance, nitration can be achieved using acetyl nitrate (B79036) (CH₃COONO₂), and sulfonation can be performed with a sulfur trioxide-pyridine complex to yield furan-2-sulfonic acid. youtube.com
In the context of precursors to this compound, such as 2-acetylfuran, the furan ring can be modified prior to the elaboration of the side chain. However, direct electrophilic substitution on a pre-formed this compound presents challenges due to the activating nature of the ether-linked side chain and the potential for competing reactions. A common strategy involves the synthesis of a substituted furan precursor first, followed by the introduction of the methoxyacetic acid side chain. For example, a substituted 2-furancarboxaldehyde or 2-furanmethanol could be used as the starting point for building the final molecule.
One patented method for producing a key intermediate, 2-(furan-2-yl)-2-oxoacetic acid (furanonic acid), starts from 2-acetylfuran. google.com This process involves reaction with sodium nitrite (B80452) under acidic conditions, catalyzed by copper salts, to yield the desired α-keto acid. google.com This intermediate is pivotal as it can be further modified at the furan ring or converted to various analogs.
Table 1: Electrophilic Substitution Reactions of Furan
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Nitrofuran | youtube.com |
| Sulfonation | SO₃/Pyridine | Furan-2-sulfonic acid | youtube.com |
Structural Diversification of the Methoxy Linker
Modification of the linker between the furan ring and the acetic acid moiety is a key strategy for creating structural analogs with different chemical properties. This diversification can move beyond the simple ether linkage of the parent compound. A significant class of analogs involves replacing the methylene (B1212753) bridge (-CH₂-) with a group that alters the geometry and electronic properties of the molecule, such as an oxime or an aminooxy group.
Another related analog is 2-(furan-2-yl)-2-(methoxyamino)acetic acid, where the imino group is reduced to an amine. nih.gov This creates a chiral center and changes the linker from a planar sp²-hybridized system to a tetrahedral sp³-hybridized one.
Table 2: Synthesis of Methoxy Linker Analogs
| Starting Material | Reagent(s) | Product | Key Findings | Reference |
|---|---|---|---|---|
| 2-Acetylfuran | 1. NaNO₂, H⁺, CuSO₄2. Methoxyammonium salt3. UV light (365nm) | syn-2-Methoxyimino-2-(furan-2-yl)acetic acid | Raw material conversion rate of 100%; product yield of 85%; 97% selectivity for the syn-isomer. | google.com |
Synthesis of Heterocyclic Conjugates and Hybrid Molecules
Conjugating the 2-(furan-2-yl)acetic acid framework with other heterocyclic systems is a powerful strategy for generating novel molecular architectures. These hybrid molecules often combine the structural features of both parent moieties.
One approach involves amide bond formation. The carboxylic acid group of this compound or its analogs can be activated and coupled with an amino-functionalized heterocycle. A study details the synthesis of new hybrid molecules by reacting furan-2-carbonyl chloride with various N-containing heterocycles like pyrrolidine, piperidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of triethylamine. mdpi.com Although this example uses furoyl chloride, the principle is directly applicable to the acetic acid derivative.
Another strategy involves building a new heterocyclic ring onto the furan-containing scaffold. For instance, furan-based oxazolone (B7731731) derivatives can serve as versatile intermediates. nih.gov These can react with primary aromatic amines to form N-aryl-dimethoxybenzamides or be converted into imidazolones. nih.gov
More complex conjugates have been synthesized by linking furan derivatives to other biologically relevant heterocycles such as 1,3,4-thiadiazole (B1197879) and rhodanine (B49660). In one example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was used as a building block. The corresponding acid chloride of a furan derivative was reacted with an ester of the thiadiazole to form the coupled product, which was subsequently converted to a hydrazide. scispace.com Similarly, rhodanine-3-acetic acid derivatives have been functionalized with furan moieties. growingscience.com For example, 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was synthesized, demonstrating the Knoevenagel condensation of a 5-substituted furan-2-carboxaldehyde with a rhodanine acetic acid derivative. growingscience.com
Table 3: Examples of Furan-Containing Heterocyclic Hybrids
| Furan Precursor | Coupled Heterocycle | Reaction Type | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|
| Furan-2-carbonyl chloride | Pyrrolidine, Piperidine, Tetrahydroquinoline | Amidation | Furan-amide conjugates | mdpi.com |
| 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one | Primary aromatic amines | Ring opening / rearrangement | N-(1-(furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamides | nih.gov |
| Furanoyl chloride derivative | Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate | Amidation | Furan-1,3,4-thiadiazole conjugate | scispace.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 2-(Furan-2-ylmethoxy)acetic acid is expected to show distinct signals corresponding to the furan (B31954) ring protons, the two methylene (B1212753) (-CH₂-) groups, and the acidic proton of the carboxyl group.
The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 (H-5) is expected to resonate at the lowest field due to its proximity to the ring oxygen. researchgate.netstackexchange.com The protons at positions 3 and 4 (H-3 and H-4) will show characteristic coupling patterns. stackexchange.comrsc.org The interaction between non-equivalent neighboring protons leads to the splitting of signals into multiplets, a phenomenon known as spin-spin coupling. libretexts.orglibretexts.org The magnitude of this splitting, the coupling constant (J), provides information about the number of bonds separating the coupled protons. libretexts.org
The two methylene groups, being in different chemical environments (one adjacent to the furan ring and an oxygen, the other adjacent to an oxygen and the carboxyl group), are expected to appear as distinct singlets, assuming no chirality is present. The carboxylic acid proton is typically a broad singlet that can appear over a wide chemical shift range and is exchangeable with deuterium (B1214612). orgchemboulder.com
Predicted ¹H NMR Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration. carlroth.comsigmaaldrich.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 (Furan) | ~7.4 | Doublet of doublets | J ≈ 1.9, 0.9 Hz |
| H-3 (Furan) | ~6.4 | Doublet of doublets | J ≈ 3.2, 0.9 Hz |
| H-4 (Furan) | ~6.3 | Doublet of doublets | J ≈ 3.2, 1.9 Hz |
| -OCH₂- (adjacent to furan) | ~4.6 | Singlet | - |
| -OCH₂- (adjacent to COOH) | ~4.2 | Singlet | - |
| -COOH | 10-13 | Broad singlet | - |
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are influenced by the local electronic environment, with carbons bonded to electronegative atoms like oxygen appearing at a lower field (higher ppm). libretexts.org
The spectrum is predicted to show a signal for the carboxylic carbon in the range of 170-185 ppm. libretexts.org The carbons of the furan ring will resonate in the aromatic region (100-150 ppm), while the two methylene carbons and the methoxy (B1213986) carbon will appear in the aliphatic region (50-80 ppm) due to their attachment to oxygen atoms. libretexts.orgoregonstate.edu
Predicted ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration. oregonstate.edudocbrown.info
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~172 |
| C-2 (Furan, substituted) | ~151 |
| C-5 (Furan) | ~143 |
| C-3 (Furan) | ~111 |
| C-4 (Furan) | ~110 |
| -OCH₂- (adjacent to furan) | ~68 |
| -OCH₂- (adjacent to COOH) | ~65 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule by correlating signals from different nuclei. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would show cross-peaks between the coupled protons on the furan ring (H-3, H-4, and H-5), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For example, the signal for the H-5 proton would show a correlation to the signal for the C-5 carbon.
The methylene protons adjacent to the furan ring coupling to the C-2 and C-3 carbons of the furan ring.
The methylene protons adjacent to the carboxyl group coupling to the carboxyl carbon (C=O).
These correlations would definitively establish the link between the furan ring, the ether linkage, and the acetic acid moiety.
Table of Expected 2D NMR Correlations
| Experiment | Expected Key Correlations |
| COSY | H-3 ↔ H-4, H-4 ↔ H-5 |
| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5, -OCH₂- ↔ -OCH₂- (both pairs) |
| HMBC | -OCH₂- (furan side) ↔ C-2 (furan), C-3 (furan); -OCH₂- (acid side) ↔ C=O |
Deuterium (²H or D) labeling is a useful technique in ¹H NMR for identifying exchangeable protons, such as those in hydroxyl (-OH) or carboxylic acid (-COOH) groups. washington.edu When a sample of this compound is shaken with a small amount of deuterium oxide (D₂O), the acidic proton of the carboxyl group will exchange with a deuterium atom.
This exchange results in the disappearance of the -COOH signal from the ¹H NMR spectrum, as deuterium is not observed in standard proton NMR. washington.edu This simple experiment provides definitive evidence for the presence of the carboxylic acid functional group. The incorporation of deuterium can also cause small shifts in the resonance of nearby ¹³C nuclei, known as isotope effects, which can sometimes provide additional structural information. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. researchgate.net The calculated exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. researchgate.net
For this compound, the molecular formula is C₇H₈O₄. HRMS analysis would be expected to show a molecular ion peak (or a protonated molecule, [M+H]⁺) corresponding to the calculated exact mass for this formula, confirming the elemental composition of the compound. nih.gov
Calculated Exact Mass for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈O₄ |
| Calculated Monoisotopic Mass | 156.0423 Da |
| Expected [M+H]⁺ ion | 157.0495 Da |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation of carboxylic acids typically involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org For ethers, cleavage of the carbon-carbon bond adjacent (alpha) to the oxygen atom is a common fragmentation pathway. libretexts.org
Based on these principles, the electron ionization (EI) mass spectrum of this compound would likely exhibit the following key fragmentation pathways:
Alpha-cleavage at the ether linkage: The most prominent fragmentation would be the cleavage of the C-C bond of the acetic acid moiety, leading to the formation of a stable furfuryl oxonium ion.
Loss of the carboxyl group: A significant peak corresponding to the loss of the COOH group (a loss of 45 Da) from the molecular ion is anticipated. libretexts.org
Loss of the hydroxyl radical: A peak representing the loss of an OH radical (a loss of 17 Da) from the carboxylic acid function may also be observed. libretexts.org
Furan ring fragmentation: Further fragmentation would involve the characteristic breakdown of the furan ring itself.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | Significance |
|---|---|---|
| [M-17]⁺ | Loss of ·OH from the carboxylic acid | Characteristic of carboxylic acids libretexts.org |
| [M-45]⁺ | Loss of ·COOH from the carboxylic acid | Characteristic of carboxylic acids libretexts.org |
| C₅H₅O-CH₂⁺ | Cleavage of the O-CH₂ bond (ether) | Formation of a stable furfuryl cation |
This predicted pattern allows for the structural confirmation by matching observed fragment masses to these expected pathways.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.
The vibrational spectrum of this compound can be interpreted by assigning specific absorption frequencies to the vibrations of its constituent bonds. These assignments are based on established correlation tables and data from similar furan-containing molecules. uliege.benih.gov
O-H Stretching: The carboxylic acid O-H group will exhibit a broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
C-H Stretching: The C-H stretching vibrations of the furan ring and the methylene group are expected in the 3150-2850 cm⁻¹ region. Aromatic C-H stretches from the furan ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. globalresearchonline.net
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be present in the range of 1760-1690 cm⁻¹. The exact position is influenced by hydrogen bonding. researchgate.net
C-O Stretching: The spectrum will show C-O stretching vibrations from both the ether linkage and the carboxylic acid. The ether C-O-C asymmetric stretch typically appears around 1250-1000 cm⁻¹, while the carboxylic acid C-O stretch is usually found between 1320 and 1210 cm⁻¹. researchgate.net
Table 2: Infrared (IR) Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Furan & CH₂ | C-H stretch | 3150 - 2850 |
| Carboxylic Acid | C=O stretch (strong) | 1760 - 1690 researchgate.net |
| Furan Ring | C=C stretch | ~1580, ~1500 researchgate.net |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the furan ring. Furan and its derivatives are known to exhibit strong absorption in the ultraviolet region due to π→π* transitions of the conjugated diene system within the aromatic ring. globalresearchonline.netacs.org The presence of substituents can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect). youtube.com
For this compound, the ether and carboxylic acid groups are not directly conjugated with the furan ring's π-system. However, the oxygen of the ether linkage can have a modest electronic influence. The primary electronic transition will be the π→π* transition of the furan ring. globalresearchonline.net The absorption is expected to be similar to that of other 2-substituted furans that lack direct conjugation. researchgate.netmdpi.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |
|---|
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound was not found in the search results, insights can be drawn from the crystal structures of analogous furan-containing carboxylic acids, such as 5-(hydroxymethyl)furan-2-carboxylic acid. nih.gov
In the solid state, the furan ring is expected to be essentially planar. nih.gov The carboxylic acid group is also typically planar. The relative orientation of the furan ring and the carboxylic acid moiety will be influenced by crystal packing forces. A key feature in the crystal structure of carboxylic acids is the formation of intermolecular hydrogen bonds. It is highly probable that molecules of this compound will form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov The ether oxygen may also participate in weaker C-H···O hydrogen bonding, further stabilizing the crystal packing. nih.gov
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. mdpi.com It detects the inelastic scattering of monochromatic light from a laser source. nih.gov The resulting Raman spectrum provides a unique "fingerprint" of a molecule, which is useful for identification and structural analysis. spectroscopyonline.com
The Raman spectrum of this compound will be characterized by vibrations of the furan ring, the carboxylic acid, and the ether linkage. The furan ring vibrations are particularly strong in Raman spectra due to the polarizability of the π-electron system. d-nb.inforesearchgate.net
Key Raman shifts are expected for:
Furan Ring Vibrations: Strong bands corresponding to the symmetric and asymmetric stretching of the C=C bonds in the furan ring will be prominent, typically appearing in the 1300-1600 cm⁻¹ region. researchgate.netresearchgate.net
C-H Vibrations: C-H stretching vibrations of the furan ring and the methylene group will also be present. researchgate.net
Carbonyl Group: The C=O stretch of the carboxylic acid will also be visible, though it is often weaker in Raman than in IR spectra.
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Furan Ring | C=C stretch | ~1580, ~1474, ~1393 d-nb.inforesearchgate.net |
| Furan Ring | Ring breathing mode | ~1020 |
| Furan & CH₂ | C-H stretch | ~3100 - 2900 researchgate.net |
The detailed vibrational fingerprint provided by Raman spectroscopy is a powerful tool for confirming the identity of this compound and for distinguishing it from structurally similar isomers. nih.govacs.org
Chromatography-Coupled Spectroscopic Methods (e.g., GC-MS, LC-MS)
Chromatography-coupled spectroscopic methods are indispensable tools in modern analytical chemistry, providing the high separation power of chromatography with the detailed structural information from spectroscopy. For the analysis of "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) represent the most powerful and commonly employed techniques for its structural elucidation and purity assessment. These methods allow for the separation of the compound from complex mixtures, followed by its unequivocal identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar compound like "this compound," a derivatization step is typically necessary to increase its volatility and thermal stability, making it amenable to GC analysis. The most common derivatization approach for carboxylic acids is esterification, for example, to their corresponding methyl esters.
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound.
The electron ionization (EI) mass spectrum of the derivatized "this compound" would be expected to show a molecular ion peak corresponding to the mass of the ester, as well as characteristic fragment ions resulting from the cleavage of the ether bond, the loss of the methoxycarbonyl group, and fragmentation of the furan ring. These fragmentation patterns are critical for the structural confirmation of the molecule.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC Column | HP-5MS or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60 °C, ramp to 250 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-400 |
This table presents hypothetical parameters based on standard GC-MS methods for similar analytes, as specific literature for "this compound" is not available.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like "this compound," as it typically does not require derivatization. The compound is first separated by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) based on its polarity and affinity for the stationary and mobile phases.
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is the most common ionization technique for this type of compound, and it can be operated in either positive or negative ion mode. In negative ion mode, "this compound" would be expected to deprotonate to form the [M-H]⁻ ion. In positive ion mode, it could form adducts with cations present in the mobile phase, such as [M+H]⁺ or [M+Na]⁺.
Tandem mass spectrometry (LC-MS/MS) can provide further structural information. By selecting the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. These product ions can be used to confirm the identity of the compound and to develop highly selective and sensitive quantification methods, such as multiple reaction monitoring (MRM).
Although specific LC-MS data for "this compound" is not documented in available scientific literature, the analysis of other furan derivatives and related carboxylic acids by LC-MS is common. For example, the LC-MS analysis of complex plant extracts has been used to identify various phenolic compounds and triterpenes, demonstrating the power of the technique for structural elucidation in complex matrices.
Table 2: Anticipated LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid or ammonium (B1175870) acetate (B1210297) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative and/or Positive |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
This table outlines anticipated parameters based on general LC-MS methods for polar acidic compounds, as specific application notes for "this compound" are not available.
Chemical Transformations and Reactivity Studies
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring in 2-(Furan-2-ylmethoxy)acetic acid is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com Generally, furan is significantly more reactive than benzene (B151609) in such reactions, often requiring only mild reagents and conditions. chemicalbook.compearson.com
The substitution pattern is predominantly directed to the C5 position (the carbon adjacent to the oxygen and opposite the side chain). This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during the reaction. chemicalbook.comquora.com The ether-linked acetic acid side chain at the C2 position further influences the reactivity and orientation of incoming electrophiles.
Key electrophilic aromatic substitution reactions applicable to furan rings include:
Halogenation: Introduction of halogen atoms (e.g., bromine) onto the furan ring. pearson.com
Nitration: Substitution with a nitro group (-NO2).
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O). For instance, the acylation of furan with acetic anhydride (B1165640) is a common method for synthesizing compounds like 2-acetylfuran (B1664036). wikipedia.org
Friedel-Crafts Alkylation: Addition of an alkyl group.
The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the electron-rich furan ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) of this compound can undergo a variety of transformations typical for this functional group. These reactions are crucial for creating derivatives with modified properties.
Esterification: One of the most common reactions is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For example, the reaction with thionyl chloride (SOCl2) can convert the carboxylic acid into a more reactive acid chloride. libretexts.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents.
Decarboxylation: While not always straightforward, decarboxylation (the removal of the carboxyl group as carbon dioxide) can sometimes be achieved under specific conditions, although it is not a universally applicable reaction for all carboxylic acids.
Cleavage and Rearrangement Reactions of the Ether Linkage
The ether linkage (-O-) in this compound can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through the protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com
The subsequent cleavage can occur via either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org For a primary alkyl group like the one in this compound, the cleavage is likely to proceed through an SN2 pathway. masterorganicchemistry.comlibretexts.org In the case of aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic ring is disfavored. libretexts.orglibretexts.org
Cycloaddition Reactions of the Furan Moiety
The furan ring, with its conjugated diene system, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net In this [4+2] cycloaddition, the furan acts as the diene and reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. researchgate.net
A classic example is the reaction of furan with maleic acid in an aqueous medium at room temperature, which produces a cycloadduct. researchgate.net Furan can also undergo [3+2] cycloaddition reactions with nitrile oxides to form isoxazole (B147169) derivatives. researchgate.net These reactions are valuable for constructing more complex molecular architectures.
Oxidative and Reductive Transformations of the Compound
The entire this compound molecule can be subjected to various oxidative and reductive conditions, leading to a range of products.
Oxidative Transformations: Oxidation can target different parts of the molecule. For instance, oxidative dearomatization of the furan ring can lead to the formation of other cyclic structures. mdpi.com The reaction of 2-acetylfuran with aqueous sodium nitrite (B80452) results in the formation of 2-furanyloxoacetic acid, demonstrating an oxidative transformation of a related furan derivative. wikipedia.org
Reductive Transformations: Catalytic hydrogenation is a common method for reducing the furan ring. d-nb.inforesearchgate.net Depending on the catalyst and reaction conditions, the furan ring can be fully saturated to a tetrahydrofuran (B95107) ring. For instance, 2-furancarboxylic acid can be hydrogenated to tetrahydrofuran-2-carboxylic acid using a palladium catalyst. d-nb.inforesearchgate.net Further hydrogenolysis can lead to the opening of the furan ring to produce compounds like valeric acid and adipic acid. d-nb.inforesearchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.
Geometry Optimization and Conformational Analysis
Another study on tetrahydrofurfuryl alcohol (THFA), a saturated analog, also identified multiple stable conformers through rotational spectroscopy and quantum chemical calculations. researchgate.netyorku.ca The stability of these conformers was found to be influenced by intramolecular hydrogen bonding and other weak interactions. yorku.ca
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Specific FMO analysis and the calculation of the HOMO-LUMO gap for 2-(Furan-2-ylmethoxy)acetic acid have not been reported. However, DFT calculations on other furan (B31954) derivatives have been performed. For instance, a theoretical study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a complex molecule, determined the HOMO-LUMO energy gap to be -0.08657 eV, indicating high chemical reactivity. nih.gov For a series of 2-phenylbenzofuran (B156813) derivatives, DFT calculations were used to determine a set of quantum chemistry descriptors, including the energy of the HOMO. nih.gov Such calculations for this compound would be invaluable in predicting its reactivity and potential as a synthetic building block.
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are useful for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
While no specific electrostatic potential maps for this compound were found, the general features can be anticipated. The oxygen atoms of the furan ring, the ether linkage, and the carboxylic acid group would be regions of high electron density and thus negative electrostatic potential. The hydrogen atom of the carboxylic acid would be a site of positive electrostatic potential. An ESP map would provide a detailed picture of the molecule's charge distribution, offering clues about its intermolecular interactions and binding properties. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.comyoutube.com This technique allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. frontiersin.orgnih.gov
No molecular dynamics simulation studies have been published for this compound. An MD simulation of this molecule in an aqueous environment could provide detailed information about its conformational flexibility, the stability of different conformers, and the nature of its interactions with water molecules. Such simulations are particularly important for understanding how the molecule behaves in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs.
There are no specific QSAR models reported for this compound. However, QSAR studies have been conducted on various furan derivatives. For example, a study on furanone derivatives as potential COX-2 inhibitors used 2D and 3D QSAR approaches to correlate molecular descriptors with biological activity. researchgate.net Another study on furan-3-carboxamides used QSAR to investigate the relationship between physicochemical parameters and antimicrobial activity. nih.gov These studies demonstrate the utility of QSAR in understanding the structure-activity relationships of furan-containing compounds. A QSAR study involving this compound and its analogs could help identify the key structural features responsible for a particular biological activity.
Molecular Docking Studies for Elucidating Binding Mechanisms with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgnih.govnih.gov It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein, which can provide insights into the mechanism of action and guide the design of new drugs. nih.gov
Specific molecular docking studies of this compound into a biological target have not been reported. However, numerous docking studies have been performed on other furan derivatives. For instance, novel furan-azetidinone hybrids were designed and evaluated as potential inhibitors of E. coli enzymes through molecular docking. ijper.org In another study, the interaction between selected furan derivatives and porcine myofibrillar proteins was investigated using molecular docking, revealing that hydrogen bonds, van der Waals forces, and hydrophobic interactions were the main driving forces for binding. nih.gov These examples highlight how molecular docking could be applied to this compound to explore its potential interactions with various biological targets and to elucidate possible mechanisms of action.
Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro Focus
Antimicrobial Activity Studies
While direct studies on the antimicrobial activity of 2-(Furan-2-ylmethoxy)acetic acid are not extensively available in the reviewed literature, related compounds containing furan (B31954) and acetic acid moieties have demonstrated notable antimicrobial effects.
Antibacterial and Antifungal Efficacy in Microbial Models
Research on various furan derivatives has shown their potential as antimicrobial agents. For instance, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial potential. mdpi.com One such derivative, possessing a 2,4-dinitrophenyl group, exhibited significant inhibition against various bacterial and fungal strains with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL. mdpi.com Specifically, certain derivatives were found to be potent against E. coli, S. aureus, and B. cereus. mdpi.com
Acetic acid itself is well-known for its antimicrobial properties and has been shown to be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. cassara.com.armdpi.com It has demonstrated significant antibacterial activity against major mastitis pathogens such as S. aureus, S. agalactiae, and S. uberis. mdpi.com Acetic acid's efficacy is pH-dependent, with its bactericidal effect being most potent at a pH below its pKa value of 4.76. cassara.com.ar Furthermore, acetic acid has been shown to eradicate bacterial biofilms, which are notoriously resistant to antibiotics. cassara.com.arnih.gov For example, it can completely eradicate biofilms of Pseudomonas aeruginosa, E. coli, S. aureus, and K. pneumoniae. cassara.com.ar
Antiviral Properties and Inhibition Mechanisms
A related compound, furan-2-yl acetate (B1210297) (F2A), has been identified to possess potential antiviral activity against fish nodavirus. scialert.net While the direct antiviral properties of this compound have not been detailed, the activity of F2A suggests that the furan moiety may contribute to antiviral effects. The mechanism of this antiviral action has not been fully elucidated in the provided research. Additionally, some studies have indicated that derivatives of acetic acid may possess antiviral activity, with recent research suggesting that acetic acid can inhibit the replication of SARS-CoV-2 by altering the virion's structure. researchgate.net
Anticancer Activity Research in In Vitro Cellular Models
The anticancer potential of furan-containing compounds has been a subject of significant research interest.
Cytotoxicity Profiles and Induction of Apoptosis in Cancer Cell Lines
Furan-2-yl acetate (F2A), a compound related to this compound, has demonstrated selective cytotoxicity towards tumor cells. scialert.net In vitro studies using the MTT assay showed that F2A had IC50 values of less than 15 μg/mL against various tumor cell lines, while being significantly less toxic to non-tumor cells (IC50 > 25 μg/mL). scialert.net The cytotoxic effect was observed to be both dose- and time-dependent. scialert.net
Further investigation into the mechanism of cell death revealed that F2A induces apoptosis in HeLa cells. scialert.net This was confirmed by morphological analysis, Hoechst staining, and DNA fragmentation studies. scialert.net The apoptotic pathway was found to be mediated by the release of mitochondrial cytochrome c, an increase in the expression of caspase-9 and caspase-3, and subsequent cleavage of PARP. scialert.net There was no change in the levels of caspase-8, suggesting the involvement of the intrinsic apoptotic pathway. scialert.net The pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated in F2A-treated cells. scialert.net
Other novel furan-based derivatives have also shown significant anticancer activity against breast cancer cell lines, such as MCF-7. nih.gov For instance, two compounds in a synthesized series exhibited potent cytotoxic activity with IC50 values of 4.06 and 2.96 μM. nih.gov Annexin-V/PI staining further supported that the mechanism of action involves apoptosis. nih.gov
Table 1: Cytotoxicity of Furan Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Furan-2-yl acetate (F2A) | Various tumor cell lines | <15 μg/mL | scialert.net |
| Furan-based compound 4 | MCF-7 | 4.06 μM | nih.gov |
| Furan-based compound 7 | MCF-7 | 2.96 μM | nih.gov |
| 2-(furan-2-yl)naphthalen-1-ol (FNO) derivative 7 | Seven cancer cell lines | 1.1-4.3 μg/mL | nih.gov |
| 2-(furan-2-yl)naphthalen-1-ol (FNO) derivative 12 | Seven cancer cell lines | 1.1-4.3 μg/mL | nih.gov |
| 2-(furan-2-yl)naphthalen-1-ol (FNO) derivative 14 | SKBR-3 | 0.73 μg/mL | nih.gov |
| 2-(furan-2-yl)naphthalen-1-ol (FNO) derivative 15 | MDA-MB-231 | 1.7 μg/mL | nih.gov |
| 2-(furan-2-yl)naphthalen-1-ol (FNO) derivative 22 | MDA-MB-231 | 0.85 μg/mL | nih.gov |
Cell Cycle Modulation and Growth Inhibition in Cultured Cells
The antiproliferative effects of furan derivatives often involve modulation of the cell cycle. Studies on novel furan-based compounds demonstrated that they can induce cell cycle arrest at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase in MCF-7 breast cancer cells. nih.gov Furan-2-yl acetate (F2A) was also shown to inhibit cell proliferation in a dose- and time-dependent manner in HeLa cells. scialert.net
Structure-Activity Relationship (SAR) Studies for Anticancer Effects
Structure-activity relationship (SAR) studies have been conducted on various furan-containing compounds to optimize their anticancer potency and selectivity. For 2-(furan-2-yl)naphthalen-1-ol (FNO) derivatives, modifications to the lactone ring were found to be critical for both antitumor potency and tumor-tissue type selectivity. nih.gov For example, C11-esters of FNO displayed broad anti-tumor activity, while a C11-hydroxymethyl derivative showed unique selectivity against the SKBR-3 breast cancer cell line. nih.gov
In another study, a series of 2-arylbenzoxazole-5-acetic acid derivatives were synthesized and evaluated for their cytotoxic activities. niscpr.res.in The presence of an acetic acid group at position 5 of the benzoxazole (B165842) nucleus was found to enhance the anticancer activity. niscpr.res.in Furthermore, the presence of an oxygen atom directly linked to the phenyl substituent was also noted to improve activity. niscpr.res.in
Anti-inflammatory and Analgesic Properties in Pre-clinical Models
Studies on other furan derivatives have demonstrated notable anti-inflammatory and analgesic potential in established preclinical models. For instance, certain furan hybrid molecules have been evaluated for their in vitro anti-inflammatory effects through the inhibition of albumin denaturation (IAD) and antitryptic activity (ATA). mdpi.com In one study, furan hybrid molecules H1-H4 demonstrated IAD activity with IC50 values ranging from 114.31 to 150.99 µg/mL, comparable to the standard anti-inflammatory drug ibuprofen (B1674241) (IC50 of 81.50 μg/mL). mdpi.com The same compounds exhibited antitryptic activity with IC50 values between 60.21 and 85.33 μg/mL, showing better activity than ibuprofen and ketoprofen. mdpi.com
Furthermore, propanoic acid derivatives containing benzoxazolinone and benzothiazolinone (B8138533) moieties, which share some structural similarities with acetic acid derivatives, have been shown to possess greater analgesic and anti-inflammatory activities than their acetic acid counterparts in p-benzoquinone-induced writhing and carrageenan-induced paw edema models, respectively. nih.gov This suggests that the nature of the acidic side chain can significantly influence these biological properties.
Table 1: In Vitro Anti-Inflammatory Activity of Furan Hybrid Molecules (H1-H4)
| Compound | Inhibition of Albumin Denaturation (IC50 µg/mL) | Antitryptic Activity (IC50 µg/mL) |
|---|---|---|
| H1 | 150.99 | 85.33 |
| H2 | 125.89 | 74.12 |
| H3 | 114.31 | 60.21 |
| H4 | 132.15 | 68.45 |
| Ibuprofen (Standard) | 81.50 | - |
| Ketoprofen (Standard) | 126.58 | - |
Data sourced from a study on new furan hybrid molecules. mdpi.com
Antioxidant Capacity and Mechanisms of Action
The antioxidant potential of furan derivatives is often linked to their anti-inflammatory properties. nih.gov The furan ring's electron-donating nature can contribute to scavenging free radicals. nih.gov In vitro studies on various furan analogs of this compound have explored their antioxidant capabilities through different assays.
For example, a series of furan hybrid molecules (H1-H4) were assessed for their antioxidant activity and compared with standards like ascorbic acid and quercetin. mdpi.com Compounds H3 and H4, with IC50 values of 77.75 µg/mL and 71.72 µg/mL respectively, showed higher antioxidant activity than H1 and H2, though they were less potent than the standards. mdpi.com
In another study, furan/thiophene-2-carboxamide derivatives were evaluated for their antioxidant activity using the DPPH˙ scavenging method. researchgate.netdergipark.org.tr Notably, N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) demonstrated significant DPPH scavenging activity at 98.93%, comparable to the positive control, ascorbic acid. researchgate.netdergipark.org.tr Furthermore, N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) showed a DNA protection activity of 78%. researchgate.netdergipark.org.tr
The antioxidant mechanisms of polysaccharides containing furan moieties have also been investigated, suggesting they can act by donating an electron or hydrogen to stabilize free radicals. nih.govnih.gov
Table 2: Antioxidant Activity of Furan Derivatives
| Compound/Derivative | Assay | Finding |
|---|---|---|
| Furan Hybrid H3 | Antioxidant Activity | IC50 of 77.75 µg/mL |
| Furan Hybrid H4 | Antioxidant Activity | IC50 of 71.72 µg/mL |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | DPPH˙ Scavenging | 98.93% activity |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) | DNA Protection | 78% activity |
Data compiled from studies on furan hybrid molecules and furan/thiophene-2-carboxamide derivatives. mdpi.comresearchgate.netdergipark.org.tr
Enzyme Inhibition Studies in Cell-Free and Cellular Systems (non-human)
The ability of furan derivatives to inhibit specific enzymes is a key area of preclinical research. While no specific enzyme inhibition data for this compound has been reported, studies on related compounds provide insights into potential targets.
A study on furan/thiophene-2-carboxamide derivatives investigated their inhibitory effects on several enzymes. researchgate.netdergipark.org.tr N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with inhibition constants (Ki) of 0.10 mM and 0.07 mM, respectively. researchgate.netdergipark.org.tr In the same study, N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) showed inhibitory activity against urease with a Ki of 0.10 mM. researchgate.netdergipark.org.tr
Another investigation focused on (E)-1-(furan-2-yl)-prop-2-en-1-one derivatives as inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. mdpi.com One of the derivatives, compound 8, displayed potent mixed-type inhibition of tyrosinase with Ki values of 0.012 µM (monophenolase) and 0.165 µM (diphenolase). mdpi.com These findings highlight the potential for furan-containing compounds to act as enzyme inhibitors.
Table 3: Enzyme Inhibition by Furan Derivatives
| Compound | Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Acetylcholinesterase (AChE) | 0.10 mM |
| Butyrylcholinesterase (BChE) | 0.07 mM | |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) | Urease | 0.10 mM |
| (E)-1-(furan-2-yl)-prop-2-en-1-one derivative (Compound 8) | Tyrosinase (monophenolase) | 0.012 µM |
| Tyrosinase (diphenolase) | 0.165 µM |
Data from studies on furan/thiophene-2-carboxamide and (E)-1-(furan-2-yl)-prop-2-en-1-one derivatives. researchgate.netdergipark.org.trmdpi.com
Receptor Agonist/Antagonist Studies (e.g., GPR40 agonists in pre-clinical settings)
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a therapeutic target, particularly for type 2 diabetes. acs.org Several studies have identified furan-containing compounds as potential GPR40 agonists.
Research into a series of GPR40 agonists based on a 3-phenylpropanoic acid template has shown that structural modifications can significantly enhance potency. nih.gov While not direct analogs of this compound, these findings underscore the importance of the carboxylic acid moiety for agonistic activity. nih.gov A recent study on a GPR40 agonist, TUG469, demonstrated its neuroprotective effects in animal models of Parkinson's disease by reducing neurotoxicity and improving motor impairment. nih.gov
In the development of potent and selective GPR40 agonists, various heterocyclic linkers, including furans, have been explored. acs.org These studies indicate that the furan moiety can be a favorable component in designing GPR40 agonists, although specific preclinical data for furan-2-ylmethoxy acetic acid derivatives in this context is not yet available.
Other Biologically Relevant Activities and Pharmacological Targets (excluding human clinical outcomes)
The furan nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of biological activities beyond those previously discussed. Furan derivatives have been investigated for their potential as antimicrobial, antiviral, and antitumor agents. nih.gov
For example, certain furan derivatives have been shown to possess antimicrobial properties. While specific data for this compound is lacking, the broader class of furan-containing compounds continues to be a subject of interest for the development of new therapeutic agents targeting various pathological conditions.
Applications in Advanced Materials Science and Agrochemical Research
Applications in Advanced Materials Science
Furan-containing compounds are increasingly recognized as valuable building blocks for high-performance and sustainable materials. researchgate.netrsc.org The unique structure of the furan (B31954) ring, an aromatic heterocycle, imparts specific chemical reactivity and physical properties that are advantageous for material applications. researchgate.net Derivatives like 2,5-furandicarboxylic acid (FDCA) are already considered key bio-based monomers for producing polymers with enhanced properties. rsc.orgspecialchem.comresearchgate.net
The molecular structure of 2-(Furan-2-ylmethoxy)acetic acid, featuring both a carboxylic acid group and a furan ring, presents it as a compelling candidate for polymerization. Furan-based polymers, particularly polyesters and polyamides, are at the forefront of research to develop renewable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). specialchem.comnih.govacs.org The synthesis of polyesters from furan derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) has been extensively studied. rsc.org These processes often involve polycondensation reactions where the diacid and diol monomers react to form polyester (B1180765) chains. nih.govacs.org
Given its structure, this compound could potentially be used as a modifier in polyester or polyamide synthesis, or as a primary monomer if dimerized or otherwise functionalized to create a difunctional molecule suitable for step-growth polymerization. Furan-based resins, known for their use as adhesives and protective coatings, are another area of application. researchgate.net The polymerization of furfuryl alcohol, for instance, leads to the formation of furan resins, highlighting the reactivity of the furan ring in creating cross-linked networks. researchgate.net
Table 1: Examples of Furan-Based Monomers and Their Polymer Applications
| Furan Monomer | Polymer Type | Key Application/Feature | Source(s) |
|---|---|---|---|
| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Bio-based alternative to PET for packaging | specialchem.comacs.orgrsc.org |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Building block for sustainable polymers, self-healing materials | nih.govacs.orgresearchgate.net |
The furan moiety is particularly useful for creating functional materials due to its participation in the Diels-Alder reaction. nih.govresearchgate.net This reversible cycloaddition reaction between a furan (as the diene) and a dienophile (like a maleimide) can be used to create dynamic covalent bonds. nih.govresearchgate.net This chemistry allows for the development of self-healing polymers and coatings. researchgate.net A polymer network containing furan groups can be cross-linked with a bismaleimide; when the material is fractured, heating can reverse the Diels-Alder bonds, allowing the polymer chains to flow and rebond upon cooling, thus "healing" the damage. researchgate.net
Incorporating this compound into a polymer backbone could introduce these furan groups, making it possible to develop materials with self-healing capabilities. Furthermore, the carboxylic acid function allows for grafting onto surfaces or integration into coating formulations, providing a means to modify surface properties.
The drive for sustainability has intensified the search for polymers derived from renewable resources. rsc.orgrsc.org Furan derivatives, sourced from biomass like agricultural waste, are central to this effort. researchgate.netmdpi.com Compounds such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered key platform chemicals for producing a wide array of valuable products, including monomers for polymers. researchgate.netmdpi.com The development of polyethylene furanoate (PEF), a polyester made from furan-derived FDCA and bio-ethylene glycol, exemplifies the potential to create fully bio-based plastics with superior properties to their fossil-fuel-based counterparts. specialchem.comacs.org
This compound fits within this paradigm as a biomass-derivable molecule. Its use in material science contributes to the broader goal of transitioning from a petroleum-based economy to a bio-based one, reducing carbon footprint and reliance on finite resources. rsc.org The exploration of such furan compounds is critical for creating the next generation of sustainable materials. researchgate.netrsc.org
Agrochemical Applications
The inherent biological activity of many natural and synthetic furan-containing compounds has made the furan scaffold a point of interest in agrochemical research. nih.govresearchgate.net Various derivatives have been investigated for their ability to control pests and diseases affecting crops.
While specific studies on the herbicidal action of this compound are not prominent, the structural features suggest potential modes of action. Herbicides operate through various mechanisms, often by inhibiting essential plant enzymes. nih.govagroorbit.com For instance, many commercial herbicides target enzymes in amino acid synthesis, lipid synthesis, or photosynthesis. nih.govnih.govresearchgate.net
A compound like this compound, being a carboxylic acid, could potentially mimic natural substrates and interfere with metabolic pathways. For example, some herbicides function by disrupting fatty acid synthesis through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. nih.govresearchgate.net Others inhibit acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids. researchgate.net A furan-based molecule could be designed to bind to the active site of such a crucial enzyme, leading to weed death. nih.govagroorbit.com Effective weed management often involves using herbicides with multiple modes of action to combat resistance. growiwm.org
The furan ring is a key pharmacophore in a number of compounds with demonstrated insecticidal and nematicidal properties. nih.govresearchgate.netsioc-journal.cn
Insecticidal Activity: Research has shown that the furan ring is critical for the insecticidal activity of certain natural products like fraxinellone. nih.gov Modifications to this ring can dramatically alter the compound's effectiveness against insects such as Mythimna separata (armyworm). nih.gov Furthermore, novel insecticides have been synthesized by incorporating a furan ring as a linker. For example, a bis-imidacloprid analogue with a furan-2,5-dimethylene tether showed exceptionally high potency against insect nicotinic acetylcholine (B1216132) receptors (nAChR), a primary target for many insecticides. nih.gov This suggests that the furan structure can be used to optimize binding to insect-specific targets. Other studies on 5-alkoxyfuran-2(5H)-one derivatives have also reported moderate to high insecticidal activity against aphids. researchgate.net
Nematicidal Activity: Plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.), cause significant crop damage worldwide. ird.frresearchgate.net Several furan compounds have shown promise in controlling these pests. Furfural, a simple furan derivative, is used as a commercial fumigant to control nematodes in soil. epa.gov More specifically, recent studies have identified 2-furoic acid, a compound structurally related to this compound, as a potent nematicide. nih.govnih.gov It is naturally produced by the nematode-trapping fungus Dactylellina haptotyla and demonstrates strong lethal activity against Meloidogyne incognita, with a reported LD50 of 55.05 µg/mL. nih.govnih.gov This strong activity highlights the potential of furan-based acids as leads for new nematicidal agents.
Table 2: Bioactivity of Select Furan-Containing Compounds
| Compound | Activity Type | Target Organism(s) | Finding | Source(s) |
|---|---|---|---|---|
| Furan-2,5-dimethylene-tethered bis-imidacloprid | Insecticidal | Insects (general) | High potency via binding to nicotinic acetylcholine receptor (nAChR). | nih.gov |
| Fraxinellone | Insecticidal | Mythimna separata (armyworm) | The aromatic furan ring is critical for its insecticidal effect. | nih.gov |
| 2-Furoic Acid | Nematicidal | Meloidogyne incognita (root-knot nematode) | Strong nematicidal activity with an LD50 of 55.05 µg/mL. | nih.govnih.gov |
Investigations into Plant Growth Regulation
No publicly available research data exists for this specific compound.
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green chemistry principles. For 2-(Furan-2-ylmethoxy)acetic acid, this translates to the development of synthetic pathways that are not only efficient but also environmentally benign. Current research on related furan (B31954) derivatives often employs multi-step syntheses which may involve hazardous reagents. shareok.org
Future research will likely focus on:
One-Pot Syntheses: The development of one-pot or tandem reactions that minimize intermediate isolation steps, thereby reducing solvent waste and energy consumption. A one-pot synthesis method for the related compound 2-(furan-2-yl)-2-glyoxalic acid has been reported, suggesting the feasibility of such approaches. google.com
Catalytic Approaches: The use of novel catalysts, including earth-abundant metals and biocatalysts, to improve reaction efficiency and selectivity under milder conditions. For instance, Ni-Cu/C catalysts have been effectively used in the conversion of furan derivatives. dtu.dk
Renewable Feedstocks: Leveraging the furan ring's origin from biomass-derived furfural (B47365) to create a fully bio-based synthetic route. wisconsin.eduscirp.org This aligns with the broader goal of transitioning from petrochemical to renewable resources.
| Synthetic Strategy | Potential Advantages |
| One-Pot Synthesis | Reduced waste, lower energy consumption, improved efficiency |
| Novel Catalysis | Higher selectivity, milder reaction conditions, use of sustainable materials |
| Bio-based Feedstocks | Reduced carbon footprint, alignment with circular economy principles |
Table 1: Potential advantages of sustainable synthetic strategies for this compound.
Exploration of Undiscovered Biological Activities and Target Identification
The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds and approved drugs. algoreducation.comijabbr.comresearchgate.net Derivatives of furan have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netnih.gov This strong precedent suggests that this compound and its derivatives are promising candidates for biological screening.
Future research should systematically investigate:
Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi, particularly multidrug-resistant strains. Related furan derivatives have shown significant antibacterial activity. ijabbr.com
Anticancer Properties: Evaluation of cytotoxicity against various cancer cell lines and investigation of the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest. nih.gov Furan-based compounds have been shown to inhibit tubulin polymerization, a key target in cancer therapy. nih.gov
Enzyme Inhibition: Targeting specific enzymes implicated in disease pathways. For example, some furan derivatives have shown inhibitory activity against VEGFR-2, a key target in angiogenesis. acs.org
| Biological Activity | Rationale for Investigation |
| Antimicrobial | The furan nucleus is a common feature in antimicrobial agents. ijabbr.com |
| Anticancer | Furan derivatives have demonstrated cytotoxicity and can target key cancer pathways. nih.gov |
| Anti-inflammatory | Natural furan derivatives have shown anti-inflammatory effects. nih.gov |
| Antiviral | The furan scaffold is present in some antiviral drugs. scirp.org |
Table 2: Rationale for exploring various biological activities of this compound.
Integration into Circular Economy and Bio-refinery Concepts
The derivation of the furan moiety from biomass is a cornerstone of its potential role in a circular economy. wisconsin.edubiorizon.eu Furfural, the precursor to the furan-2-yl-methyl group, is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. nih.gov Integrating the synthesis and application of this compound into biorefinery models presents a significant opportunity.
Future research in this area will involve:
Biomass Valorization: Developing efficient and integrated processes to convert agricultural and forestry residues into furfural and subsequently into this compound.
Biodegradability and Ecotoxicity: Assessing the environmental fate and impact of the compound to ensure its compatibility with a circular model.
Platform Chemical Potential: Exploring the use of this compound as a platform chemical for the synthesis of other valuable bio-based materials and chemicals.
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, in silico methods can guide synthetic efforts and prioritize experimental testing.
Emerging research opportunities include:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their molecular descriptors.
Molecular Docking: Using molecular docking simulations to predict the binding affinity of this compound derivatives to specific biological targets, such as enzyme active sites. researchgate.net
DFT Calculations: Employing Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule, aiding in the design of more effective synthetic routes and more potent bioactive derivatives. manchester.ac.uk
Synergistic Applications and Hybrid Material Development
The unique chemical structure of this compound, with its furan ring, ether linkage, and carboxylic acid group, makes it an attractive building block for the creation of hybrid materials with novel properties.
Future research could explore:
Polymer Chemistry: Incorporating the molecule as a monomer or an additive in the synthesis of new polymers, potentially imparting enhanced thermal stability, biodegradability, or specific functionalities.
Drug Delivery Systems: Utilizing the carboxylic acid group for conjugation to other molecules or for anchoring onto carrier systems in targeted drug delivery applications.
Coordination Chemistry: The oxygen atoms in the furan ring and ether linkage, as well as the carboxylic acid group, can act as ligands for metal ions, opening possibilities for the development of new coordination polymers and metal-organic frameworks (MOFs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
